
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis and conformational analysis of C-thioribonucleosides related to tiazofurin, including furanthiofurin and thiophenthiofurin, which are analogues involving furan and thiophene moieties. These compounds have shown cytotoxic activities and the ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), indicating potential medical applications (Franchetti et al., 2000).
- Another study described the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the versatility of furan compounds in chemical reactions and highlighting their potential in creating diverse chemical structures (Aleksandrov & El’chaninov, 2017).
Biological Activities and Applications
- The efficient synthesis of multifunctionalized benzofuran-4(5H)-ones and their conversion into cinnoline-4-carboxamides under eco-friendly conditions were reported. These compounds have potential applications in pharmaceuticals due to their multifunctional characteristics (Ma et al., 2014).
- The design, synthesis, and in vitro antimicrobial activity of new furan/thiophene-1,3-benzothiazin-4-one hybrids were explored, showing good activity against Gram-positive, Gram-negative bacteria, and yeasts, which suggests their potential as antimicrobial agents (Popiołek et al., 2016).
- Furan-carboxamide derivatives were investigated as novel inhibitors of lethal H5N1 influenza A viruses. These compounds, particularly 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, demonstrated potent anti-influenza activity, indicating their potential in antiviral therapy (Yongshi et al., 2017).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-25-17/h1-6,8,10-12,14H,7,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSRSLYHHLPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
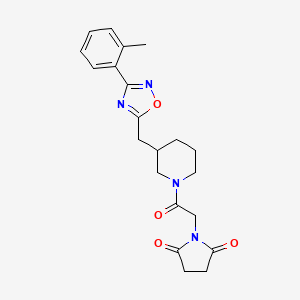

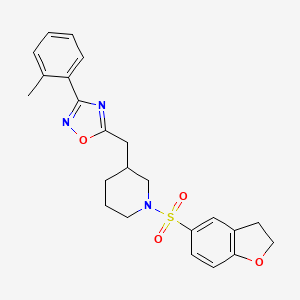

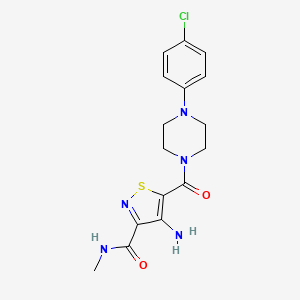

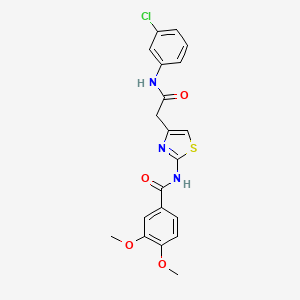
![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)
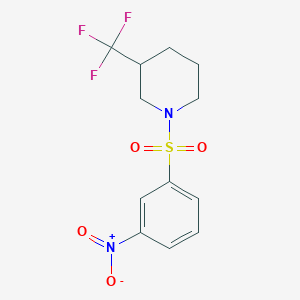
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
